molecular formula C9H16N6O3 B7740155 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

Cat. No.: B7740155
M. Wt: 256.26 g/mol
InChI Key: OQAHAZXQPGKLDT-UHFFFAOYSA-N
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Description

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines. For example, the reaction of cyanuric chloride with dihydroxyamine can yield 3,5-dihydroxy-1,2,4-triazine.

    Substitution with Aminohexanehydrazide: The 3,5-dihydroxy-1,2,4-triazine can then be reacted with aminohexanehydrazide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets. For example, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which acts as an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high potency and selectivity sets it apart from other triazine derivatives .

Properties

IUPAC Name

6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c10-13-6(16)4-2-1-3-5-11-7-8(17)12-9(18)15-14-7/h1-5,10H2,(H,11,14)(H,13,16)(H2,12,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAHAZXQPGKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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